molecular formula C12H19BO3 B038556 4-Hexyloxyphenylboronic acid CAS No. 121219-08-7

4-Hexyloxyphenylboronic acid

Cat. No. B038556
M. Wt: 222.09 g/mol
InChI Key: XYNVLFGOOWUKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylboronic acid derivatives, including those with specific substituents such as hexyloxy groups, typically involves palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. This method allows for the direct bonding of boronic acids with halogenated compounds under the influence of a palladium catalyst. For instance, compounds similar to 4-hexyloxyphenylboronic acid have been synthesized through reactions involving aryl halides and boronic acids, showcasing the versatility and efficiency of this approach in creating a wide array of substituted phenylboronic acids (Troegel et al., 2009).

Molecular Structure Analysis

Organoboron compounds, including phenylboronic acids, exhibit distinct molecular structures characterized by the boron atom covalently bonded to two hydroxyl groups and an aryl group. The molecular structure and stability are influenced by the substituents on the phenyl ring, which can affect the compound's reactivity and its ability to form complexes with other molecules. Vibrational spectroscopic studies, such as those performed on related phenylboronic acids, provide insight into the optimized molecular structure, including bond lengths and angles, highlighting the impact of substituents on the compound's geometric configuration (Y. Sert, F. Ucun, & M. Böyükata, 2013).

Chemical Reactions and Properties

Phenylboronic acids participate in a variety of chemical reactions, leveraging the unique reactivity of the boron atom. These compounds are essential in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, phenylboronic acids can undergo condensation reactions, forming cyclic esters in the presence of diols, which is a crucial reaction in the synthesis of complex molecules and polymers. The presence of substituents such as hexyloxy groups can further modulate the chemical properties and reactivity of these compounds (M. Rehahn, A. Schlüter, G. Wegner, & W. Feast, 1989).

Scientific Research Applications

  • Bioorthogonal Coupling Reactions : It is effective for bioorthogonal coupling reactions, such as protein conjugation, under physiologically compatible conditions with low concentrations of reagents (Ozlem Dilek et al., 2015).

  • Medical Applications : 4-Hexyloxyphenylboronic acid can decrease the oxygen affinity of human hemoglobin A, which is beneficial for treating conditions like ischemia, stroke, and in applications like blood storage and blood substitutes (R. Randad et al., 1991).

  • Recognition of Cell-Surface Glycoconjugates : It shows improved solubility in aqueous solvents and is useful for selective recognition of cell-surface glycoconjugates, offering advantages over dialkylamino analogues (Meenakshi Dowlut & D. Hall, 2006).

  • Analysis of Small-Molecule Compounds : Functionalized with graphene oxide, it provides a novel matrix for selective enrichment and analysis of small-molecule compounds with vicinal diols using MALDI-TOF MS (Jing Zhang et al., 2015).

  • Antiviral Applications : Surface-functionalized carbon nanodots with 4-aminophenylboronic acid hydrochloride can inhibit herpes simplex virus type 1 infection (A. Barras et al., 2016).

  • Antifungal Activity : 4-Hexyloxyphenylboronic acid exhibits activity against various fungal strains, with certain derivatives being particularly potent (Krzysztof M Borys et al., 2019).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles show potential as antiviral inhibitors against the Hepatitis C virus, demonstrating reduced cellular toxicity (M. Khanal et al., 2013).

Safety And Hazards

4-Hexyloxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

(4-hexoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNVLFGOOWUKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394979
Record name 4-Hexyloxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyloxyphenylboronic acid

CAS RN

121219-08-7
Record name B-[4-(Hexyloxy)phenyl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=121219-08-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyloxyphenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexyloxyphenylboronic Acid
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Synthesis routes and methods I

Procedure details

A solution of the Grignard Reagent prepared from 1A (72 g) and Mg (7.75 g) in dry THF 250 ml) is added dropwise to a stirred, cooled (-78° C.) solution of tri-isopropyl borate (109.1 g) in dry THF 40 ml) under dry N2. The stirred mixture is allowed to warm to room temperature overnight and stirred with 10% HCl (320 ml) at room temperature for 1 hr. The product is extracted into ether twice, and the combined etheral extracts are washed with water and dried (MgSO4). Solvent is removed in vacuo to yield a colourless solid, mp =80°-85° C.
[Compound]
Name
Grignard Reagent
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
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72 g
Type
reactant
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[Compound]
Name
Mg
Quantity
7.75 g
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reactant
Reaction Step One
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Quantity
250 mL
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Quantity
109.1 g
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reactant
Reaction Step Two
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40 mL
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solvent
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320 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In an apparatus which had been baked out and blanketed with argon, magnesium turnings (1.89 g; 78 mmol) were treated with a crystal of iodine and covered with dried THF. A few drops of 4-hexyloxybromobenzene were then added to the solution without stirring. The Grignard reaction began very quickly and, while stirring, the 4-hexyloxybromobenzene (total amount: 20 g; 78 mmol) was then added dropwise at such a rate that the mixture boiled gently. During this addition, the mixture was diluted with a little THF (total amount: about 100 ml). The mixture was refluxed for 3 hours (only a few flakes of magnesium remaining in the solution) and subsequently allowed to cool. The Grignard solution was transferred to a 250 ml dropping funnel in a countercurrent of protective gas and added dropwise to a solution of trimethyl borate (8.9 g; 9.6 ml; 86 mmol) in 50 ml of dry THF while stirring at −70° C., resulting in formation of a precipitate. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 100 g of ice and 3 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted 3 times with 100 ml each time of chloroform and the combined organic phases were evaporated. The crude product was subsequently recrystallized from hexane. Product: colorless, wax-like solid (11.28 g; 66%); melting point: 84-87° C.
Quantity
1.89 g
Type
reactant
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Quantity
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0 (± 1) mol
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9.6 mL
Type
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50 mL
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ice
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100 g
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3 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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